molecular formula C6H10O4 B079277 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid CAS No. 13051-21-3

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Cat. No. B079277
CAS RN: 13051-21-3
M. Wt: 146.14 g/mol
InChI Key: ZFYWXMJNWOVLMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can offer high selectivity and yields. For example, the asymmetric synthesis of closely related compounds has been achieved through techniques such as Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction, starting from commercially available precursors (Monica et al., 2003). Additionally, the synthesis of methoxytropolones from 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones via triflic acid-mediated rearrangements highlights the versatility of methoxy groups in synthesis reactions (Williams et al., 2013).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical properties such as reactivity with Ni(II) to form complexes, as seen in derivatives of methoxyphenyl-propenoic acid, indicate the potential for these compounds in analytical chemistry and catalysis (Izquierdo & Carrasco, 1984). Additionally, the reaction of related compounds with dinucleophiles to produce isoxazolecarboxylates and carboxylic acids demonstrates the diverse reactivity and applications of these molecules (Schenone et al., 1991).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are often influenced by their molecular structure. For example, the synthesis and properties of compounds like 2-methoxy-2-(9-phenanthryl)propionic acid reveal the impact of molecular modifications on these properties (Ichikawa et al., 2003).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of compounds like 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. The study of related compounds, such as their reactivity in cycliacylation reactions catalyzed by polyphosphoric acid, offers insights into the mechanisms and outcomes of these chemical processes (Zhang et al., 1993).

Scientific Research Applications

Synthesis of Complex Molecules

The molecule 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid serves as a precursor or intermediate in the synthesis of various complex organic molecules. For instance, it has been used in the short synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, showcasing its utility in constructing cyclic compounds with potential applications in medicinal chemistry and material science (Henry & Jacobs, 2001).

Therapeutic Scaffolds

Another application is in the development of therapeutic scaffolds, where it aids in the rearrangement processes to form methoxytropolones. These compounds are valued for their biological activity and have been explored for their therapeutic potential, particularly in the synthesis of α-hydroxytropolones (Williams et al., 2013).

Enantioselective Synthesis

It also finds application in enantioselective synthesis processes. For example, it has been utilized in the first enantioselective synthesis of a polyketide fragment of halipeptin A, highlighting its role in creating stereochemically complex molecules for drug discovery and development (Monica et al., 2003).

Flavor and Aroma Chemistry

Beyond pharmaceuticals, it contributes to the field of flavor and aroma chemistry. Derivatives of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid are important in synthesizing key flavor compounds found in fruits, underlining the chemical's importance in food science and industry (Schwab, 2013).

Material Science

In material science, it assists in the synthesis of specialized molecules that could be used in novel materials, demonstrating the broad applicability of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid in advancing new technologies and materials (Butler et al., 2000).

Safety And Hazards

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methoxy-2,2-dimethyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWXMJNWOVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551819
Record name 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

CAS RN

13051-21-3
Record name 1-Methyl 2,2-dimethylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13051-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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